molecular formula C20H23N3O4S B2962506 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1260633-02-0

2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B2962506
CAS No.: 1260633-02-0
M. Wt: 401.48
InChI Key: GGMOSXPNPVRKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-methoxyphenyl substituent at position 3, dual oxo groups at positions 2 and 4, and an acetamide side chain linked to an N-(3-methylbutyl) group.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(2)8-10-21-17(24)12-22-15-9-11-28-18(15)19(25)23(20(22)26)14-6-4-5-7-16(14)27-3/h4-7,9,11,13,18H,8,10,12H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCNQJLSWGRCY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the thienopyrimidine core using reagents like methoxybenzene and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[3,2-d]pyrimidine core: A fused bicyclic system combining thiophene and pyrimidine rings.
  • 2-Methoxyphenyl substituent : Electron-donating methoxy group may enhance solubility or target binding.

Comparison with Similar Compounds

Structural Analog 1: N-(3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-yl)-2-(4-(Thieno[3,2-d]Pyrimidin-4-yl)Phenyl)Acetamide (1b)

Source: Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as TRK inhibitors . Structural Comparison:

  • Core: Shares the thieno[3,2-d]pyrimidine scaffold but lacks the 2,4-dioxo and 2-methoxyphenyl groups.
  • Substituents : Features a phenyl-acetamide linked to a pyrazole group instead of N-(3-methylbutyl).
  • Bioactivity : Demonstrated potent TRK inhibition (IC₅₀ < 50 nM) due to the pyrazole’s planar geometry enhancing kinase binding .

Implications :
The absence of the 2-methoxyphenyl group in 1b may reduce steric hindrance, favoring kinase selectivity. Conversely, the user compound’s dioxo groups could stabilize hydrogen bonding with target enzymes.

Structural Analog 2: N-(4-(4-Amino-7-Methyl-Pyrrolo[2,3-d]Pyrimidin-5-yl)-3-Methylphenyl)-2-(3-Fluorophenyl)-2-Hydroxy-Acetamide

Source : Eli Lilly’s pyrazine carboxamide derivatives .
Structural Comparison :

  • Core: Pyrrolo[2,3-d]pyrimidine instead of thieno[3,2-d]pyrimidine.
  • Substituents : Fluorophenyl and hydroxy-acetamide groups; lacks the N-(3-methylbutyl) chain.
  • Bioactivity : Targets kinases via fluorophenyl’s electron-withdrawing effects, improving binding affinity .

Implications :
The user compound’s methoxy group (electron-donating) may reduce binding potency compared to fluorine but improve metabolic stability.

Structural Analog 3: N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide

Source: Chromenone-pyrazolo[3,4-d]pyrimidine hybrids . Structural Comparison:

  • Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
  • Substituents: Dual fluorine atoms and chromenone moiety; acetamide linked to fluorophenyl.
  • Bioactivity: Chromenone enhances π-π stacking with kinase ATP pockets .

Implications: The user compound’s thiophene ring (vs. chromenone) may alter electron distribution, affecting target specificity.

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Key Substituents Reported Bioactivity Reference
User Compound Thieno[3,2-d]pyrimidine 2-Methoxyphenyl, N-(3-methylbutyl) Not explicitly reported -
1b (TRK Inhibitor) Thieno[3,2-d]pyrimidine Phenyl-pyrazole TRK IC₅₀ < 50 nM
Eli Lilly Derivative Pyrrolo[2,3-d]pyrimidine Fluorophenyl, hydroxy-acetamide Kinase inhibition (NSCLC*)
Chromenone-Pyrazolo Hybrid Pyrazolo[3,4-d]pyrimidine Chromenone, dual fluorine Anticancer (in vitro)

*NSCLC: Non-small cell lung cancer

Table 2: Physicochemical Properties (Hypothetical for User Compound)

Property User Compound 1b Eli Lilly Derivative
Molecular Weight (g/mol) ~450 (estimated) 438.5 428.3
LogP (Predicted) ~3.2 3.8 2.5
Hydrogen Bond Acceptors 6 5 7

Research Findings and Implications

  • Bioactivity Clustering: Compounds with thieno-pyrimidine cores cluster into kinase-targeting groups, as seen in ’s bioactivity profiling .
  • Role of Substituents: Methoxy Groups: Improve solubility but may reduce binding affinity compared to halogens (e.g., fluorine in ) .

Biological Activity

The compound 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.

  • IUPAC Name : 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 451.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Involving the reaction of appropriate amines with carbonyl compounds to form intermediates.
  • Cyclization : Formation of the thienopyrimidine core through cyclization reactions under specific conditions.
  • Functionalization : Addition of substituents such as methoxy and methyl groups to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thienopyrimidine derivatives. For instance:

  • A series of thieno[2,3-d]pyrimidine compounds were evaluated against the MDA-MB-231 breast cancer cell line. The results indicated significant cytotoxicity with an IC50_{50} value as low as 27.6 μM for specific derivatives, suggesting a promising lead for further development .
  • Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the aromatic rings enhanced cytotoxic activity compared to electron-donating groups .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro evaluations indicated that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activity against various strains. The most potent derivatives showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • The presence of specific functional groups was correlated with increased activity against resistant strains of bacteria .

The proposed mechanism of action for these compounds involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Guo et al. (2025) reported that synthesized thieno[2,3-d]pyrimidine derivatives exhibited selective cytotoxicity against MDA-MB-231 cells with varying degrees of effectiveness based on structural modifications .
CompoundIC50_{50} (μM)Activity Type
Compound I27.6Anticancer
Compound II29.3Anticancer
Compound III50Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.